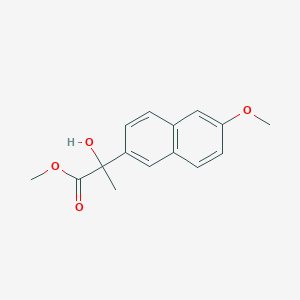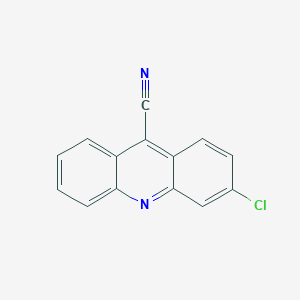
3-Chloro-9-acridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-9-acridinecarbonitrile is a chemical compound belonging to the acridine family. It is characterized by its molecular formula C14H7ClN2 and a molecular weight of 238.67 g/mol . This compound is a yellow crystalline powder commonly used in various fields of research, including medical, environmental, and industrial studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-9-acridinecarbonitrile typically involves the reaction of 3-chloroacridine with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to meet the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-9-acridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding acridine derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of acridine-9-carboxylic acid derivatives.
Reduction: Formation of 9-acridinecarbonitrile.
Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-9-acridinecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex acridine derivatives.
Biology: Investigated for its potential as an intercalating agent in DNA studies.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and organic electronic materials.
Mechanism of Action
The mechanism of action of 3-Chloro-9-acridinecarbonitrile involves its interaction with biological molecules. The compound’s planar structure allows it to intercalate into DNA, disrupting the DNA replication process. This intercalation can inhibit the activity of enzymes such as topoisomerase, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial activity .
Comparison with Similar Compounds
Acridine: A parent compound with similar intercalating properties.
9-Chloroacridine: A closely related compound with a chlorine atom at the 9-position.
Acriflavine: An acridine derivative used as an antiseptic and antibacterial agent.
Uniqueness: 3-Chloro-9-acridinecarbonitrile stands out due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. Its unique structure allows for targeted interactions with biological molecules, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-chloroacridine-9-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2/c15-9-5-6-11-12(8-16)10-3-1-2-4-13(10)17-14(11)7-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRVWOZXYRLMRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
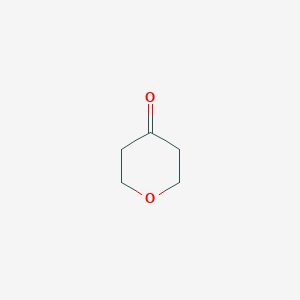
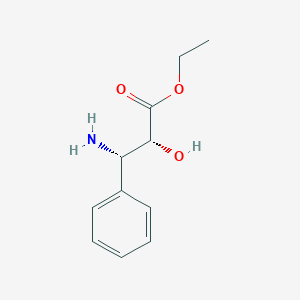
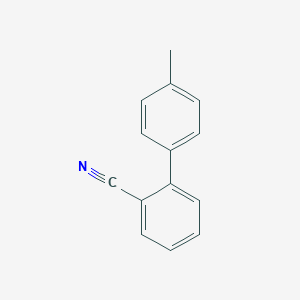
![[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B41197.png)
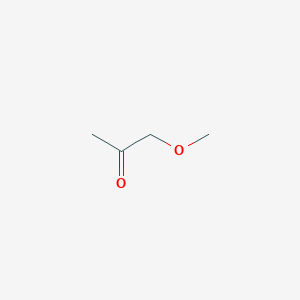
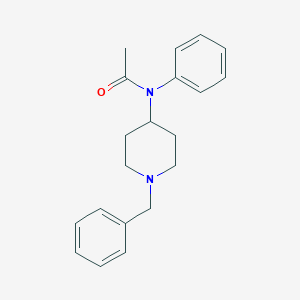
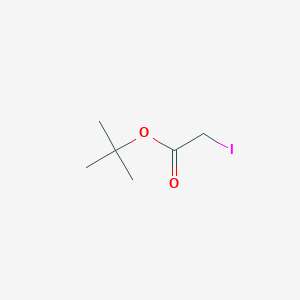
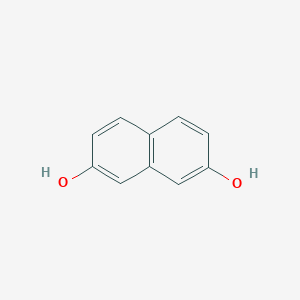
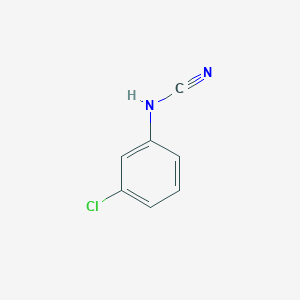
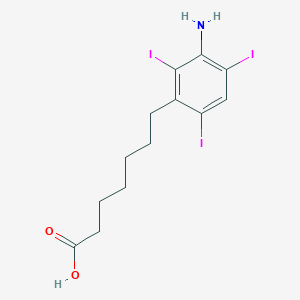
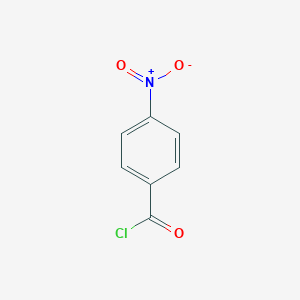
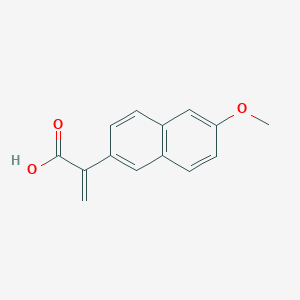
![2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid](/img/structure/B41223.png)
